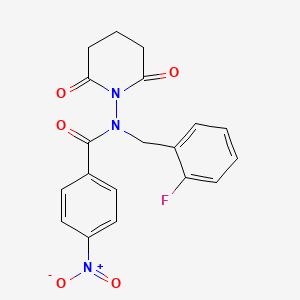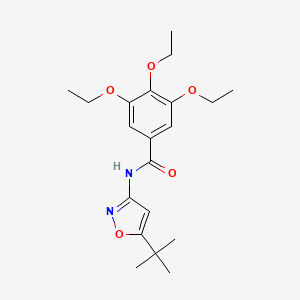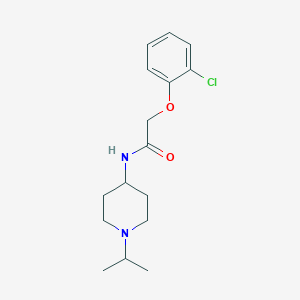![molecular formula C21H16ClNO4 B5088905 methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to fuel the tricarboxylic acid cycle and support the biosynthesis of nucleotides, lipids, and proteins. CB-839 has shown promising results in preclinical studies as a potential anticancer agent, and several clinical trials are currently underway to evaluate its safety and efficacy in patients with cancer.
Wirkmechanismus
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate exerts its anticancer effects by inhibiting glutaminase, which leads to a decrease in the levels of glutamate and other downstream metabolites that are required for cancer cell growth and survival. This inhibition of glutaminase also leads to an increase in the levels of intracellular reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can also inhibit the activity of mTOR, a key regulator of cell growth and metabolism. methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to induce autophagy, a cellular process that can promote cell survival or induce cell death depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate for lab experiments is its selectivity for glutaminase, which allows for the specific inhibition of this target without affecting other metabolic pathways. However, methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to have off-target effects on other enzymes, such as aspartate transaminase and alanine transaminase, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate and its potential use as an anticancer agent. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate treatment. Another area of research is the development of combination therapies that can enhance the efficacy of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate and overcome resistance mechanisms. Additionally, the development of more potent and selective glutaminase inhibitors is an active area of research in the field of cancer metabolism.
Synthesemethoden
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can be synthesized using a multistep process that involves the coupling of 4-chlorobenzoic acid with 4-aminophenol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The resulting intermediate is then reacted with methyl 4-bromobenzoate to form the desired product, which is deprotected using trifluoroacetic acid to yield methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, prostate, and pancreatic cancers. methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to synergize with other anticancer agents, such as chemotherapy and targeted therapies, to enhance their efficacy.
Eigenschaften
IUPAC Name |
methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-26-21(25)15-4-10-18(11-5-15)27-19-12-8-17(9-13-19)23-20(24)14-2-6-16(22)7-3-14/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHYMHELIFWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)


![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)

![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)